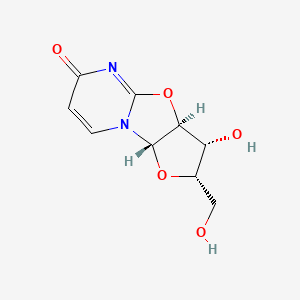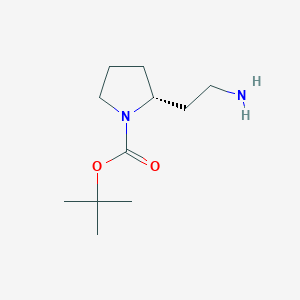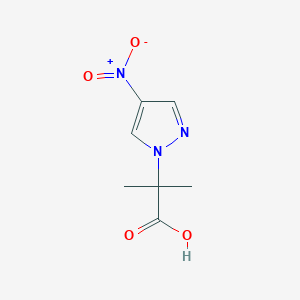
Amino(2,4,5-trimethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The first paper describes the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates . This method showcases the formation of a thiophene core that is then transformed into a pyrrole nucleus at elevated temperatures. Although the target compound, Amino(2,4,5-trimethylphenyl)acetic acid, is not synthesized in this study, the methodology could potentially be adapted for its synthesis by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The second paper does not directly discuss the molecular structure of Amino(2,4,5-trimethylphenyl)acetic acid but does mention the use of modern physical-chemical methods such as 1H-NMR spectroscopy and HPLC-MS to confirm the structure of synthesized compounds . These techniques are crucial for the structural analysis of any organic compound, including Amino(2,4,5-trimethylphenyl)acetic acid, and would likely be used to determine its molecular structure.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to Amino(2,4,5-trimethylphenyl)acetic acid. However, the synthesis of related compounds involves reactions with organic and inorganic bases and various salts in alcoholic or aqueous media . These reactions are indicative of the types of chemical transformations that such acetic acid derivatives might undergo, including salt formation and interactions with metals.
Physical and Chemical Properties Analysis
While the papers do not discuss the physical and chemical properties of Amino(2,4,5-trimethylphenyl)acetic acid specifically, they do highlight the importance of understanding these properties for synthesized compounds. The physical and chemical properties of the compounds in the second paper were characterized as part of the synthesis process, which is a standard approach in the field . For Amino(2,4,5-trimethylphenyl)acetic acid, similar analyses would be required to fully understand its behavior and potential applications.
科学的研究の応用
Triorganotin(IV) Complexes Synthesis : Triorganotin(IV) derivatives of amino acids like 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized and characterized. These complexes show a polymeric trans-O2SnC3 trigonal bipyramidal configuration, which might have implications in materials science and organometallic chemistry (Baul et al., 2002).
Metal Complexes with Antioxidant Activity : Amino acid derivatives have been used to create metal complexes with antioxidant properties. For instance, a Schiff base ligand derived from an amino acid reacted with metal ions, resulting in compounds with notable antioxidant and xanthine oxidase inhibitory activities, potentially relevant in medicinal chemistry (Ikram et al., 2015).
Heterocycles Synthesis : Amino acids have been employed in the creation of novel amino acid-derived heterocycles and peptidomimetic scaffolds, contributing to the field of synthetic organic chemistry (Todd et al., 2002).
Corrosion Inhibition Studies : Amino acids containing amine and carboxylic acid groups have been investigated for their corrosion inhibitive performance on metals. This research is significant in the context of materials science and corrosion engineering (Kaya et al., 2016).
NMR Spectroscopy in Metabolic Profiling : Enhancing nuclear magnetic resonance spectra of biomolecules, including amino acids, for metabolic profiling has been an area of research, important in the fields of biochemistry and clinical diagnostics (Wilson et al., 2009).
Therapeutic Research : Amino acid derivatives have been studied for their therapeutic potential in conditions like ulcerative colitis, signifying their relevance in drug design and medicinal chemistry (Jilani et al., 2013).
Fluorescence Detection in Capillary Electrophoresis : The detection of amino acids in capillary electrophoresis using laser-induced fluorescence spectroscopy has been explored, indicating its importance in analytical chemistry (Kuhr & Yeung, 1988).
特性
IUPAC Name |
2-amino-2-(2,4,5-trimethylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-4-8(3)9(5-7(6)2)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXYDSYSQPJSST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404618 |
Source


|
| Record name | amino(2,4,5-trimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(2,4,5-trimethylphenyl)acetic acid | |
CAS RN |
299163-64-7 |
Source


|
| Record name | amino(2,4,5-trimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)








![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)